Divanillin

説明

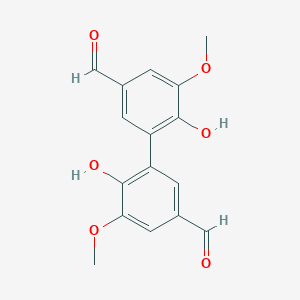

Structure

3D Structure

特性

IUPAC Name |

3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTQUZVZBUTVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=O)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862830 | |

| Record name | 6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Fruity vanilla aroma | |

| Record name | Divanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in benzyl alcohol, Soluble (in ethanol) | |

| Record name | Divanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1859/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2092-49-1 | |

| Record name | Divanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2092-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrodivanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodivanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dihydroy-5,5'-dimethoxy-biphenyldicarboxald. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PYY1H4BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Divanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

315.00 °C. @ 760.00 mm Hg | |

| Record name | Divanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Divanillin

For Researchers, Scientists, and Drug Development Professionals

Divanillin, also known as dehydrothis compound or 5,5'-bivanillin, is a homodimer of vanillin formed through oxidative coupling.[1][2] This symmetrical biphenyl compound has garnered significant interest for its roles as a taste enhancer, a bio-based building block for polymers, and a promising therapeutic agent.[1][3] Its unique structure, featuring two vanillin units linked by a C-C bond, gives rise to a distinct set of chemical and physical properties that are critical for its application in various scientific fields.[1][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of key chemical processes and biological interactions.

Chemical Identity and Structure

This compound is structurally characterized by two vanillin moieties connected at their 5-positions. This linkage creates a biphenyl structure with aldehyde, hydroxyl, and methoxy functional groups on each aromatic ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde |

| Alternate IUPAC Name | 3-(5-formyl-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzaldehyde[5] |

| CAS Number | 2092-49-1 |

| Molecular Formula | C₁₆H₁₄O₆[4] |

| Molecular Weight | 302.28 g/mol [5] |

| Synonyms | Dehydrothis compound, 5,5'-Bivanillin |

Physicochemical Properties

The physical state and solubility of this compound are fundamental to its handling, formulation, and application. The compound is typically a white to pale yellow crystalline solid with a characteristic fruity, vanilla-like aroma.[5]

Table 2: Summary of Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 315.0 °C (@ 760 mm Hg) | [5] |

| Boiling Point (est.) | 486.0 - 487.0 °C (@ 760 mm Hg) | [5] |

| Water Solubility (est.) | 294.8 mg/L (@ 25 °C) | [5] |

| Organic Solvent Solubility | Soluble in ethanol, benzyl alcohol, chloroform, acetone | [1][5] |

Table 3: Summary of Computed Chemical Properties of this compound

| Property | Value | Source |

| logP (o/w) | 0.567 - 1.70 | [5] |

| Polar Surface Area | 93.1 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

Chemical Reactivity and Pathways

This compound's reactivity is primarily dictated by its phenolic hydroxyl groups and aromatic aldehyde functions. These groups make it a versatile molecule for chemical synthesis and a potent agent in biological systems.

Synthesis via Oxidative Coupling

The most common synthesis route to this compound is the oxidative dimerization of vanillin. This reaction can be catalyzed by enzymes (like peroxidases) or chemical oxidants such as ferric chloride (FeCl₃) or sodium persulfate (Na₂S₂O₈).[1] This process mimics the natural formation of lignin-related biphenyl structures.

Biological Activity: Inhibition of FAK/PI3K/Akt Pathway

In drug development, this compound has shown potential as an anti-metastatic agent. Studies have demonstrated that it can inhibit the FAK/PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and migration.[1] By binding to the Focal Adhesion Kinase (FAK), this compound disrupts downstream signaling, leading to a decrease in the metastatic potential of cancer cells.

Experimental Protocols

Accurate determination of chemical properties requires standardized experimental methods. Below are detailed protocols for key analytical procedures relevant to this compound.

Synthesis: Enzymatic Oxidative Coupling of Vanillin

This protocol describes a common laboratory-scale synthesis of this compound from vanillin using a peroxidase enzyme.

-

Objective: To synthesize this compound via enzymatic dimerization of vanillin.

-

Materials:

-

Vanillin (Substrate)

-

Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP) (Catalyst)

-

Hydrogen Peroxide (H₂O₂) (Oxidant)

-

Phosphate Buffer (e.g., pH 5.0)

-

Ethyl Acetate (Extraction Solvent)

-

Anhydrous Sodium Sulfate (Drying Agent)

-

-

Procedure:

-

Dissolve a known concentration of vanillin in the phosphate buffer in a reaction vessel.

-

Add the peroxidase enzyme to the solution and stir gently.

-

Initiate the reaction by adding hydrogen peroxide dropwise over a period of 30-60 minutes while maintaining a constant temperature (e.g., 50°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (indicated by the consumption of vanillin), quench the reaction.

-

Extract the product from the aqueous solution using ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

Purify the product via recrystallization or column chromatography.

-

Characterization: Determination of Total Phenolic Content (TPC)

The Folin-Ciocalteu assay is a standard method for quantifying the total phenolic content, which is indicative of the antioxidant potential of a compound like this compound.[6][7][8]

-

Objective: To quantify the total phenolic hydroxyl groups in a sample.

-

Principle: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes. In an alkaline medium, phenolic compounds reduce these complexes, resulting in a blue-colored product whose absorbance is proportional to the total phenolic content.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

In a test tube, mix an aliquot of the sample solution with the Folin-Ciocalteu reagent (typically diluted 10-fold).[6]

-

After a short incubation period (3-8 minutes), add a sodium carbonate solution (e.g., 7.5% w/v) to make the solution alkaline.[6][7]

-

Add distilled water to reach a final volume.

-

Incubate the mixture at room temperature (or slightly elevated, e.g., 40°C) for a set time (e.g., 30-90 minutes) to allow for color development.[6][7]

-

Measure the absorbance of the solution at the wavelength of maximum absorption (typically ~750 nm) using a spectrophotometer.[7][8]

-

Quantify the TPC by comparing the absorbance to a calibration curve prepared using a standard phenolic compound, such as gallic acid. Results are expressed as gallic acid equivalents (GAE).[8]

-

This guide provides foundational data and methodologies for professionals working with this compound. The provided tables offer quick reference to its key properties, while the diagrams and protocols supply the necessary detail for practical application and further research.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets [frontiersin.org]

- 3. This compound | C16H14O6 | CID 95086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 2092-49-1 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Enzymatic Synthesis of Divanillin from Vanillin: A Technical Guide

Introduction

Divanillin (dehydrothis compound), the symmetrical dimer of vanillin, is a valuable molecule in the flavor and fragrance industry, imparting a creamy taste profile. It also serves as a bio-based building block for polymers. While present in trace amounts in cured vanilla pods, its synthesis through enzymatic methods offers a green and efficient alternative to chemical routes. This technical guide provides an in-depth overview of the two primary enzymatic approaches for this compound synthesis from vanillin: laccase-catalyzed and peroxidase-catalyzed oxidative dimerization. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Concepts: Enzymatic Oxidative Dimerization

The enzymatic synthesis of this compound from vanillin proceeds via an oxidative dimerization reaction. In this process, a laccase or peroxidase enzyme catalyzes the one-electron oxidation of the phenolic hydroxyl group of vanillin. This generates a phenoxy radical, which is a reactive intermediate. Two of these vanillin-derived phenoxy radicals then couple to form a dimer. The most common and stable product of this dimerization is 5,5'-dehydrothis compound, resulting from the formation of a C-C bond between the C5 positions of the two vanillin molecules.

Laccase-Catalyzed Synthesis

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct. This makes laccase-catalyzed reactions particularly attractive from a green chemistry perspective.

Reaction Mechanism

The laccase-catalyzed dimerization of vanillin involves the following key steps:

-

Oxidation of Vanillin: The laccase enzyme abstracts an electron from the phenolic hydroxyl group of a vanillin molecule, forming a phenoxy radical.

-

Radical Coupling: Two vanillin phenoxy radicals then undergo a non-enzymatic coupling to form a dimeric intermediate. The primary coupling occurs at the C5 position, which is activated by the phenoxy radical.

-

Rearomatization: The dimeric intermediate subsequently rearomatizes to form the stable this compound molecule.

Quantitative Data

The yield of this compound in laccase-catalyzed reactions is highly dependent on the specific laccase used and the reaction conditions. High-redox-potential laccases, such as the one from Funalia trogii, have been shown to be particularly effective.

| Enzyme Source | Substrate Concentration | Co-solvent | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Reference |

| Funalia trogii | Not specified | Co-solvent system | Not specified | Not specified | Not specified | > 95 | [1] |

| Trametes versicolor | 6 g in 800 mL total volume | Acetone | 25 | Not specified (Acetate buffer) | 24 | 85 (crude) | [2] |

| Agaricus bisporus | Not specified | Co-solvent system | Not specified | Not specified | Not specified | Not specified | [1] |

| Meripilus giganteus | Not specified | Co-solvent system | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocol: Laccase from Trametes versicolor

This protocol is adapted from a published procedure for the synthesis of this compound using laccase from Trametes versicolor[2].

Materials:

-

Vanillin

-

Laccase from Trametes versicolor

-

Sodium acetate

-

Acetic acid

-

Acetone

-

Deionized water

-

Oxygen source

Procedure:

-

Buffer Preparation: Prepare an acetate buffer by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of deionized water.

-

Vanillin Solution: In a suitable reaction vessel, dissolve 6 g of vanillin in 80 mL of acetone.

-

Reaction Mixture: Add 720 mL of the prepared acetate buffer to the vanillin solution.

-

Enzyme Addition: Add 49.6 mg of laccase from Trametes versicolor to the reaction mixture.

-

Oxygenation: Saturate the reaction medium with oxygen.

-

Incubation: Stir the mixture gently at 25 °C for 24 hours.

-

Product Isolation: The crude this compound precipitates as a brown powder and can be recovered by filtration.

-

Purification (Optional):

-

Dissolve 6 g of crude this compound in 100 mL of 0.5 M NaOH solution.

-

Pour this solution into 600 mL of ethanol.

-

Acidify the ethanolic solution with fuming HCl until this compound precipitates.

-

Recover the purified this compound by filtration and rinse with water and acetone.

-

Peroxidase-Catalyzed Synthesis

Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H₂O₂) as the oxidant. Horseradish peroxidase (HRP) is a commonly used and commercially available peroxidase for this reaction.

Reaction Mechanism

The peroxidase-catalyzed dimerization of vanillin is mechanistically similar to the laccase-catalyzed reaction, with the key difference being the use of hydrogen peroxide as the oxidizing agent.

-

Enzyme Activation: The peroxidase enzyme is activated by hydrogen peroxide.

-

Vanillin Oxidation: The activated enzyme then oxidizes two molecules of vanillin to their corresponding phenoxy radicals.

-

Radical Coupling and Rearomatization: The phenoxy radicals couple and rearomatize to form this compound, with water as the byproduct.

Quantitative Data

The yield of this compound from peroxidase-catalyzed reactions can vary significantly depending on the enzyme source and reaction conditions. While some studies report modest yields with purified HRP, others have achieved high yields using crude horseradish root extracts, which may contain beneficial co-factors.

| Enzyme Source | Substrate Concentration | Oxidant | Temperature (°C) | pH | Reaction Time | Yield (%) | Reference |

| Horseradish Peroxidase (HRP) | Not specified | H₂O₂ | Not specified | Not specified | Not specified | 18 | [1] |

| Horseradish root extract | Not specified | H₂O₂ | Ambient | Not specified | Not specified | > 90 | [3][4] |

| Horseradish Peroxidase (HRP) | 100 mg vanillin | 0.75 mL H₂O₂ | Ambient | Not specified | Not specified | Not specified | [5][6] |

Experimental Protocol: Horseradish Peroxidase

This protocol is a general procedure based on literature for the synthesis of this compound using HRP[5][7]. Optimization of specific parameters may be required to achieve high yields.

Materials:

-

Vanillin

-

Horseradish peroxidase (HRP) or fresh horseradish root

-

Hydrogen peroxide (H₂O₂) solution

-

Water (distilled or deionized)

Procedure:

-

Vanillin Solution: Dissolve vanillin in water. Gentle heating may be required to aid dissolution.

-

Enzyme Addition: Add HRP to the vanillin solution. If using fresh horseradish root, a crude aqueous extract can be prepared by homogenizing the root in water and filtering the mixture.

-

Initiation of Reaction: Add hydrogen peroxide solution to the reaction mixture. The this compound product is often insoluble and will precipitate out of the aqueous solution.

-

Reaction Time: The reaction is typically rapid and occurs at ambient temperature.

-

Product Isolation: The precipitated this compound can be collected by filtration.

-

Analysis: The product can be distinguished from the starting material by its solubility, melting point, and spectroscopic methods such as NMR.

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound is outlined below.

Conclusion

The enzymatic synthesis of this compound from vanillin offers a promising and sustainable alternative to traditional chemical methods. Both laccase and peroxidase enzymes have demonstrated their capability to catalyze this oxidative dimerization. Laccases, particularly from fungal sources like Funalia trogii, can achieve very high yields (>95%) under optimized conditions, with the advantage of using molecular oxygen as a benign oxidant. Peroxidases, especially in the form of crude horseradish root extracts, have also been reported to produce this compound in high yields (>90%). The choice of enzyme and the optimization of reaction parameters such as pH, temperature, and substrate concentration are critical for maximizing the efficiency of this compound production. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to explore and further develop these enzymatic methodologies for the synthesis of this valuable flavor and polymer building block.

References

- 1. ERIC - EJ918128 - Green, Enzymatic Syntheses of this compound and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory, Journal of Chemical Education, 2010-May [eric.ed.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound in the presence of water extract and juice of horseradish root | Kaygorodov | Chemistry [submissions2.journal.sfu-kras.ru]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis of this compound Lab Report - 521 Words | Studymode [studymode.com]

- 7. Enzymatic synthesis of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystalline Architecture of Divanillin: A Technical Guide to its Structure and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divanillin (systematic name: 6,6′-dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde), a symmetrical dimer of the widely used flavoring agent vanillin, is a compound of increasing interest in the fields of food science, materials science, and pharmacology.[1] Found in trace amounts in vanilla pods and as a product of lignin degradation, this compound has demonstrated potential as a taste enhancer, antioxidant, and antimicrobial agent.[1] Notably, recent studies have highlighted its promising anticancer properties, specifically its ability to inhibit cancer cell metastasis.[2][3][4]

This technical guide provides an in-depth exploration of the crystal structure of this compound, alongside detailed experimental protocols for its synthesis and crystallographic analysis. Furthermore, it delves into the molecular mechanisms underlying its biological activity, offering a comprehensive resource for researchers and professionals in drug development.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties, as well as its biological activity. The crystal structure of this compound has been determined from laboratory powder X-ray diffraction data.[5]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄O₆ |

| Molecular Weight | 302.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pba2 |

| a | 12.28767 Å |

| b | 13.97200 Å |

| c | 3.93043 Å |

| α | 90.0° |

| β | 90.0° |

| γ | 90.0° |

| Volume | 675.0 ų |

| Z | 2 |

Data obtained from Imer et al., 2018 and PubChem.[2][3]

Experimental Protocols

Synthesis of this compound and its Derivatives

Several methods for the synthesis of this compound and its derivatives have been reported. Below are detailed protocols for enzymatic synthesis of this compound and the synthesis of a methylated derivative.

1. Enzymatic Synthesis of this compound

This method utilizes a laccase enzyme to catalyze the oxidative coupling of vanillin.

-

Materials:

-

Vanillin

-

Acetone

-

Sodium acetate

-

Acetic acid

-

Laccase from Trametes versicolor

-

Oxygen

-

0.5 M NaOH solution

-

Ethanol

-

Fuming HCl

-

-

Procedure:

-

Prepare a buffer solution by dissolving 5.6 g of sodium acetate and 1.75 mL of acetic acid in 1 L of water.[2]

-

Dissolve 6 g of vanillin in 80 mL of acetone.[2]

-

Add 720 mL of the prepared buffer to the vanillin solution.[2]

-

Add 49.6 mg of laccase from Trametes versicolor to the mixture and saturate the medium with oxygen.[2]

-

Stir the mixture gently at 25 °C for 24 hours.[2]

-

Filter the medium to collect the crude this compound as a brown powder.[2]

-

For purification, dissolve 6 g of crude this compound in 100 mL of a 0.5 M NaOH solution.[2]

-

Pour this solution into 600 mL of ethanol and acidify with fuming HCl until this compound precipitates.[2]

-

Recover the purified this compound by filtration and rinse with water and acetone.[2]

-

2. Synthesis of Methylated this compound (DVM)

This protocol describes the methylation of the hydroxyl groups of this compound.

-

Materials:

-

This compound

-

Dried N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Water

-

-

Procedure:

-

In a flame-dried and nitrogen-flushed 100 mL glassware equipped with a condenser, dissolve 6.6 mmol of this compound in 40 mL of dried DMF.[6]

-

Add 3.8 g (27.5 mmol) of K₂CO₃ to the reaction mixture.[6]

-

Heat the mixture at 80 °C for 2 hours.[6]

-

Slowly add 2.45 mL (39.5 mmol) of iodomethane to the reaction mixture and continue heating at 80 °C for an additional 16 hours.[6]

-

Pour the reaction mixture into 300 mL of water and allow it to stand for 5 minutes to allow for complete precipitation of the product.[6]

-

The methylated this compound can be recovered by filtration.

-

Crystal Structure Determination from Powder X-ray Diffraction

The crystal structure of this compound was determined from powder X-ray diffraction (XRD) data. While the specific experimental parameters for the published structure are not fully detailed, a general protocol for such a determination is as follows.

-

1. Data Collection:

-

A finely ground powder of the crystalline sample is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα radiation, λ = 1.5406 Å).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The data is collected over a wide range of 2θ values to obtain a complete diffraction pattern.

-

-

2. Data Processing and Indexing:

-

The raw XRD data is processed to remove background noise and correct for instrumental effects.

-

The positions of the diffraction peaks are determined.

-

The diffraction pattern is indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This can be done using software like EXPO2013.[5]

-

-

3. Structure Solution:

-

The space group is determined from the systematic absences in the diffraction pattern.

-

The initial positions of the atoms within the unit cell are determined using direct methods or direct-space approaches. Software such as EXPO2013 and WinPSSP can be employed for this step.[5]

-

-

4. Structure Refinement:

-

The atomic positions and other structural parameters are refined using a least-squares fitting procedure, such as the Rietveld method.

-

This process minimizes the difference between the observed diffraction pattern and a calculated pattern based on the structural model.

-

The final refined structure provides accurate information on bond lengths, bond angles, and torsion angles.

-

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anticancer activity, particularly in inhibiting the metastatic potential of cancer cells.[2][3][4] This has been attributed to its ability to interfere with the FAK/PI3K/Akt signaling pathway, a critical cascade in cell survival, proliferation, and migration.[2][3][4][7]

The FAK/PI3K/Akt pathway is often overactive in cancer, promoting the invasion of cancer cells into surrounding tissues and their spread to distant organs.[7] this compound has been found to inhibit the phosphorylation of both Focal Adhesion Kinase (FAK) and Akt, key components of this pathway.[2][3][4] Molecular docking studies suggest that this compound binds to the Y397 pocket of the FAK FERM domain, thereby inhibiting its activation.[2][3][4]

Caption: Inhibition of the FAK/PI3K/Akt signaling pathway by this compound.

Experimental and Logical Workflows

The process of characterizing a novel compound like a this compound derivative involves a logical flow from synthesis to structural and functional analysis.

Caption: General workflow from synthesis to structural and biological characterization.

Conclusion

This compound presents a fascinating scaffold for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its crystal structure, methods for its synthesis, and the current understanding of its anticancer activity through the inhibition of the FAK/PI3K/Akt signaling pathway. While the crystallographic data for this compound derivatives remains elusive, the protocols and information presented here offer a solid foundation for researchers to build upon. Future work in synthesizing and crystallizing this compound derivatives will be crucial for establishing structure-activity relationships and for the rational design of more potent therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. Homodimers of Vanillin and Apocynin Decrease the Metastatic Potential of Human Cancer Cells by Inhibiting the FAK/PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vanillin and Apocynin Homo-Dimers Offer Natural Cancer Treatment by Inhibiting the FAK/PI3K/Akt Pathway - VISBIO [visbio.co.th]

An In-depth Technical Guide to the Solubility of Divanillin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Divanillin

This compound, also known as dehydrothis compound or 5,5'-bivanillin, is an organic compound that can be synthesized through the oxidative coupling of vanillin. Its structure, consisting of two linked vanillin units, gives it distinct physical and chemical properties. Understanding its solubility is crucial for its application in various fields, including as a precursor for polymers and in the synthesis of other complex molecules.

Solubility Profile of this compound

A thorough review of scientific databases and literature indicates a lack of specific quantitative solubility data for this compound. However, several sources provide qualitative descriptions of its solubility in a range of common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Citation(s) |

| Water | Practically insoluble to insoluble. | [1] |

| Ethanol | Soluble. | [1] |

| Benzyl Alcohol | Soluble. | [1] |

| Chloroform | Soluble. | |

| Acetone | Soluble. |

An estimated water solubility for this compound is approximately 294.8 mg/L at 25 °C.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the widely used shake-flask method, followed by concentration analysis using UV-Vis spectroscopy, a common technique for compounds with a chromophore like this compound.

3.1. Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.3. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of crystalline this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains elusive in the current body of scientific literature, qualitative assessments confirm its solubility in solvents such as ethanol, benzyl alcohol, chloroform, and acetone, and its poor solubility in water. The provided experimental protocol offers a robust and standard method for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Such data is essential for advancing the use of this compound in drug development, materials science, and other chemical industries.

References

A Technical Guide to the Prospective In Vivo Bioavailability and Metabolism of Divanillin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Divanillin (dehydrothis compound), a homodimer of vanillin, has garnered interest for its potential biological activities, including its antimetastatic properties.[1] Despite this, a comprehensive understanding of its in vivo bioavailability, pharmacokinetic profile, and metabolic fate remains largely unexplored in publicly available literature. This technical guide addresses this knowledge gap by providing a prospective framework for researchers. It outlines predicted metabolic pathways based on the well-documented metabolism of its monomer, vanillin, and details a robust experimental protocol for future in vivo studies. Furthermore, it visualizes these proposed methodologies and pathways to serve as a practical resource for designing and executing pharmacokinetic and metabolism studies of this compound.

Introduction: The Case for this compound Pharmacokinetics

Vanillin, a primary flavor component of vanilla, has been studied for various pharmacological activities.[2][3] Its metabolic pathways in rats are well-characterized, involving oxidation, reduction, and extensive conjugation.[4] this compound, formed by the covalent coupling of two vanillin units, is used as a food additive and has demonstrated greater potency than vanillin in inhibiting cancer cell invasion in vitro by targeting the FAK/PI3K/Akt signaling pathway.[1]

This superior in vitro activity underscores the necessity of evaluating its in vivo behavior. Key questions regarding its absorption, distribution, metabolism, and excretion (ADME) are unanswered. Is this compound absorbed intact? Does it undergo metabolism to smaller phenolic compounds? What are its primary circulating metabolites? Answering these questions is critical for translating its in vitro potential into tangible therapeutic applications. This guide provides the foundational methodologies and predictive insights to initiate these crucial investigations.

Putative Metabolic Pathways of this compound

While direct metabolic studies on this compound are scarce, its structure allows for predictable metabolic transformations based on the known fate of vanillin and other phenolic compounds.[4] The primary metabolic reactions are expected to involve Phase I (oxidation, reduction) and Phase II (conjugation) reactions.

Expected Phase I Reactions:

-

Oxidation: The aldehyde groups of this compound are likely susceptible to oxidation to form the corresponding dicarboxylic acid derivative (divanillic acid).

-

Reduction: Conversely, the aldehyde moieties can be reduced to form alcohol groups (divanillyl alcohol).

-

O-Demethylation: The methoxy groups on the aromatic rings may be demethylated to form catechol derivatives.

Expected Phase II Reactions:

-

Glucuronidation & Sulfation: The phenolic hydroxyl groups are prime targets for conjugation with glucuronic acid (via UGTs) and sulfate (via SULTs). The alcohol groups formed during reduction would also be readily conjugated. These conjugation reactions significantly increase water solubility and facilitate excretion.

The diagram below illustrates these potential transformation pathways.

Caption: Figure 1: Putative Metabolic Pathway of this compound

Proposed Experimental Protocol for In Vivo Pharmacokinetic Analysis

This section details a standard protocol for determining the oral bioavailability and metabolic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats (n=6 per group), weight 220-250g.

-

Acclimatization: Animals should be acclimatized for at least one week, with free access to standard chow and water.

-

Housing: Maintained under a 12-hour light/dark cycle at controlled temperature (22±2°C) and humidity (55±10%).

-

Fasting: Animals should be fasted overnight (12 hours) prior to dosing, with water ad libitum.

-

Dosing Groups:

-

Intravenous (IV) Group: this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., Solutol HS 15/ethanol/water) administered as a bolus via the tail vein. This group is essential for determining absolute bioavailability.

-

Oral (PO) Group: this compound (e.g., 50 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) administered via oral gavage.

-

-

Formulation: The solubility and stability of this compound in the chosen vehicles must be confirmed prior to the study.

Sample Collection

-

Blood Sampling: Serial blood samples (~150 µL) are collected from the jugular or saphenous vein into heparinized tubes at specific time points.

-

IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged at 4,000 x g for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

-

Metabolite Profiling: For metabolite identification, urine and feces should be collected over 24 or 48 hours using metabolic cages.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound and its metabolites in biological matrices.

-

Sample Preparation: Protein precipitation is a common and effective method. Plasma samples (e.g., 50 µL) are mixed with 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS). After vortexing and centrifugation (e.g., 14,000 x g for 15 min), the supernatant is collected for analysis.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically effective for phenolic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, predicted metabolites, and the IS must be optimized.

-

The workflow for this proposed study is visualized below.

Caption: Figure 2: Workflow for a this compound PK Study

Data Presentation and Pharmacokinetic Parameters

Following sample analysis, the plasma concentration-time data would be used to calculate key pharmacokinetic (PK) parameters using non-compartmental analysis. The results should be summarized in a clear, tabular format for comparison between dosing routes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Abbreviation | IV Route (5 mg/kg) | PO Route (50 mg/kg) | Unit |

|---|---|---|---|---|

| Maximum Concentration | Cmax | - | Calculated Value | ng/mL |

| Time to Cmax | Tmax | - | Calculated Value | h |

| Area Under the Curve | AUC (0-t) | Calculated Value | Calculated Value | ng·h/mL |

| Area Under the Curve | AUC (0-inf) | Calculated Value | Calculated Value | ng·h/mL |

| Elimination Half-life | t½ | Calculated Value | Calculated Value | h |

| Clearance | CL | Calculated Value | - | L/h/kg |

| Volume of Distribution | Vd | Calculated Value | - | L/kg |

| Absolute Bioavailability | F% | - | (AUCpo/AUCiv) * (Doseiv/Dosepo) | % |

Relevant Signaling Pathway Inhibition

In vitro studies have shown that this compound exerts antimetastatic effects by inhibiting the FAK/PI3K/Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and migration. The binding of growth factors to receptor tyrosine kinases (RTKs) activates Focal Adhesion Kinase (FAK) and Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which subsequently recruits and activates Akt (Protein Kinase B). Activated Akt proceeds to phosphorylate a host of downstream targets that suppress apoptosis and promote cell cycle progression and invasion. This compound is suggested to inhibit the phosphorylation of FAK and Akt, thus blocking these downstream effects.[1]

Caption: Figure 3: this compound Inhibition of FAK/PI3K/Akt Pathway

Conclusion

While the therapeutic potential of this compound is suggested by in vitro data, its journey to clinical relevance is contingent upon a thorough understanding of its in vivo ADME properties. The absence of published pharmacokinetic data represents a significant research opportunity. This guide provides the predictive framework and detailed methodological blueprint necessary for researchers to undertake such studies. By characterizing the bioavailability and metabolic fate of this compound, the scientific community can effectively evaluate its potential as a therapeutic agent and pave the way for further preclinical and clinical development.

References

- 1. Homodimers of Vanillin and Apocynin Decrease the Metastatic Potential of Human Cancer Cells by Inhibiting the FAK/PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vanillin improves glucose homeostasis and modulates metabolic activities linked to type 2 diabetes in fructose-streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of vanillin and isovanillin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Divanillin: A Technical Guide for Researchers

Divanillin , with a CAS Number of 2092-49-1 , is a homodimer of vanillin, the primary flavor component of vanilla.[1][2] This symmetrical biphenyl compound has garnered increasing interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides an in-depth overview of this compound's chemical properties, synthesis, and biological activities, with a focus on its mechanism of action in relevant signaling pathways.

Physicochemical Properties

This compound, also known as dehydrothis compound, possesses a molecular formula of C₁₆H₁₄O₆ and a molecular weight of 302.28 g/mol .[2][3] It is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.

| Property | Value | Reference |

| CAS Number | 2092-49-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₆ | [2][3] |

| Molecular Weight | 302.28 g/mol | [2][3] |

Synthesis and Experimental Protocols

This compound can be synthesized through the enzymatic dimerization of vanillin. This biotransformation offers a green chemistry approach to producing this compound.

Enzymatic Synthesis of this compound

1. Laccase-Catalyzed Synthesis:

This protocol utilizes laccase from Trametes versicolor for the oxidative coupling of vanillin.

-

Materials: Vanillin, acetone, sodium acetate buffer, laccase from Trametes versicolor.

-

Procedure:

-

Dissolve 6 g of vanillin in 80 mL of acetone.

-

Add 720 mL of a sodium acetate buffer (5.6 g sodium acetate and 1.75 mL acetic acid in 1 L of water).

-

Introduce 49.6 mg of laccase into the solution.

-

Saturate the reaction mixture with oxygen.

-

Stir the mixture gently at 25°C for 24 hours.

-

Collect the precipitated crude this compound by filtration.

-

-

Purification:

-

Dissolve the crude product in a 0.5 M NaOH solution.

-

Precipitate this compound by adding the solution to ethanol and acidifying with fuming HCl.

-

Filter and rinse the purified this compound with water and acetone.[1]

-

2. Horseradish Peroxidase-Catalyzed Synthesis:

An alternative enzymatic method employs horseradish peroxidase (HRP) and hydrogen peroxide.

-

Materials: Vanillin, horseradish peroxidase, hydrogen peroxide, water.

-

Procedure: This method involves the rapid dimerization of vanillin at ambient temperature in an aqueous medium using HRP and hydrogen peroxide. The this compound product is then isolated by filtration.[2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being of particular interest to the research community.

Anti-inflammatory Activity

While much of the detailed mechanistic work has been conducted on its precursor, vanillin, this compound is also recognized for its anti-inflammatory properties. Vanillin has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This suppression is mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]

Anti-cancer and Anti-metastatic Activity

This compound has demonstrated significant potential as an anti-cancer agent, particularly in inhibiting cancer cell invasion and metastasis.

Inhibition of the FAK/PI3K/Akt Signaling Pathway:

This compound has been shown to inhibit the metastatic potential of human cancer cells by targeting the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[6] This pathway plays a crucial role in cell survival, proliferation, and migration. By inhibiting the phosphorylation of FAK and Akt, this compound disrupts the downstream signaling cascade that promotes cancer cell invasion.[6]

Quantitative Anti-invasive Activity:

In studies on hepatocellular carcinoma cells, this compound exhibited potent anti-invasive properties.

| Cell Line | IC₅₀ for Invasion Inhibition (μM) |

| Hepatocellular Carcinoma | 23.3 ± 7.4 to 41.3 ± 4.2 |

These IC₅₀ values were found to be 26-34 fold lower than those of its monomeric precursor, vanillin, highlighting the enhanced anti-metastatic potential of the dimeric form.[6]

Visualizing the Mechanisms

Enzymatic Synthesis Workflow

References

- 1. Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERIC - EJ918128 - Green, Enzymatic Syntheses of this compound and Diapocynin for the Organic, Biochemistry, or Advanced General Chemistry Laboratory, Journal of Chemical Education, 2010-May [eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Profile of Divanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for divanillin (dehydrothis compound), a dimeric derivative of vanillin. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, and UV-Vis), experimental protocols, and visual representations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and the subsequent sections detail the experimental protocols.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.81 | s | 2H | Aldehyde (-CHO) |

| 7.44-7.42 | m | 4H | Aromatic (Ar-H) |

| 3.93 | s | 6H | Methoxy (-OCH₃) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | Aldehyde Carbonyl (C=O) |

| 150.6 | Aromatic C-OH |

| 148.3 | Aromatic C-OCH₃ |

| 128.2 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 124.6 | Aromatic C-C (biphenyl linkage) |

| 109.2 | Aromatic C-H |

| 56.1 | Methoxy Carbon (-OCH₃) |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The concentration of the sample is typically in the range of 5-10 mg/mL. The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer at room temperature. For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of NMR Analysis Workflow

Figure 1. General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3010 | Medium | C-H stretch (aromatic) |

| ~2940, ~2840 | Medium | C-H stretch (methoxy) |

| ~2740 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (phenol) |

| ~850 | Medium | C-H bend (aromatic, out-of-plane) |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

A small amount of solid this compound powder is placed directly onto the diamond crystal of an ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Visualization of FT-IR Analysis Workflow

Figure 2. Workflow for ATR-FT-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 0.01 M aq. NaOH | ~330 | Not Reported |

| 1 M NaOH | ~350 | Not Reported |

Note: The λmax of this compound is sensitive to the pH of the solvent due to the presence of phenolic hydroxyl groups. In basic solutions, these groups are deprotonated, leading to a red shift (bathochromic shift) of the absorption maximum.

Experimental Protocols

UV-Vis Spectroscopy

A stock solution of this compound is prepared in a suitable solvent (e.g., 0.01 M aqueous NaOH). A series of dilutions are then made to obtain solutions of known concentrations within the linear range of the spectrophotometer's detector. The UV-Vis spectrum of each solution is recorded in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-600 nm. The solvent is used as the blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum. If a molar absorptivity value is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Visualization of UV-Vis Analysis Workflow

Thermal Stability and Degradation Profile of Divanillin: A Technical Guide

Introduction

Divanillin, also known as dehydrothis compound or 5,5'-dehydrothis compound, is a dimeric derivative of vanillin. As a bio-based aromatic aldehyde, it serves as a valuable platform chemical for the synthesis of novel polymers, resins, and other functional materials. For researchers, scientists, and drug development professionals, understanding the thermal stability and degradation characteristics of this compound is paramount for its effective utilization in applications requiring high-temperature processing, and for assessing the shelf-life and stability of this compound-containing formulations. This technical guide provides an in-depth analysis of the thermal properties of this compound, focusing on data obtained from thermogravimetric analysis (TGA).

Data Presentation: Thermal Stability

The thermal stability of this compound has been investigated using thermogravimetric analysis to determine the temperatures at which the molecule begins to decompose and undergoes significant mass loss. The analysis, conducted under a synthetic air atmosphere, reveals a multi-stage degradation process.

Thermogravimetric Analysis (TGA) Data

The thermal degradation of this compound occurs in distinct stages, as summarized in the table below. The onset temperature (Tonset) indicates the temperature at which significant mass loss begins. The peak degradation temperature (Tpeak) represents the point of the maximum rate of mass loss for a specific stage.

| Thermal Event | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Mass Loss (%) | Description |

| Stage 1 | ~300 | ~345 | ~38% | Initial major decomposition of the molecule. |

| Stage 2 | ~450 | ~530 | ~62% | Decomposition and oxidation of the remaining char residue. |

Data are estimated from the thermogram presented in "Electroreduction of this compound to polyvanillin in an electrochemical flow reactor"[1].

Experimental Protocols

The data presented in this guide is based on the methodology described in the following peer-reviewed study. Adherence to a precise experimental protocol is crucial for obtaining reproducible results in thermal analysis.

Thermogravimetric Analysis (TGA)

The thermal stability of this compound was characterized using the following protocol[1]:

-

Instrument : TG 209 F1 Iris (Nietzsch)

-

Sample Mass : Approximately 8 mg

-

Crucible : Alumina (Al₂O₃)

-

Atmosphere : Synthetic Air

-

Flow Rate : 20 mL·min⁻¹

-

Temperature Program : Heating from 25 °C to 950 °C

-

Heating Rate : 10 K·min⁻¹ (10 °C·min⁻¹)

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for conducting the thermogravimetric analysis of a chemical compound like this compound.

Degradation Profile

Based on the TGA data, the thermal degradation of this compound in an air atmosphere is a two-stage process. The first major weight loss, commencing at approximately 300 °C, likely corresponds to the fragmentation of the molecule's primary structure, including the cleavage of the biphenyl linkage and the breakdown of the functional groups (aldehyde, hydroxyl, methoxy). The second stage, occurring at a much higher temperature range (starting around 450 °C), represents the slower thermal oxidation of the carbonaceous residue formed during the initial decomposition phase.

The logical relationship of the degradation process can be visualized as follows:

References

The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global shift towards sustainable and bio-based chemical feedstocks has cast a spotlight on vanillin (4-hydroxy-3-methoxybenzaldehyde), a versatile aromatic compound. Beyond its well-established role as a flavoring agent, vanillin and its derivatives are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide delves into the diverse biological activities of novel vanillin derivatives, presenting a comprehensive overview of their antioxidant, antimicrobial, and anticancer properties. While the dimerization of vanillin to divanillin presents an intriguing platform for creating novel symmetrical molecules, the exploration of the biological activities of this compound derivatives is a nascent field with limited available data. This guide, therefore, will primarily focus on the more extensively studied derivatives of vanillin, while also touching upon the synthetic avenues to this compound-based structures, highlighting a significant area for future research.

Antioxidant Activity of Vanillin Derivatives

The inherent phenolic structure of vanillin imparts it with antioxidant properties, which can be significantly enhanced through chemical modification. The ability of these compounds to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.

Quantitative Analysis of Antioxidant Capacity

The antioxidant activities of various vanillin derivatives have been quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results, often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or Trolox equivalents (TEAC), are summarized below.

| Derivative Type | Compound | Assay | IC50 (µg/mL) | Reference |

| Simple Derivatives | Vanillyl Acetate (E-1) | DPPH | 0.63 | [1] |

| 3,4-dihydroxy benzaldehyde (E-2) | DPPH | 0.84 | [1] | |

| o-methoxy-p-methyl cyclohexan-1-ol (J-1) | DPPH | 0.59 | [1] | |

| Vanillic Acid (J-2) | DPPH | 0.85 | [1] | |

| Vanillin | DPPH | 0.81 | [1] | |

| Vitamin C (Standard) | DPPH | 0.44 | [1] | |

| Pyrido-dipyrimidines | Compound A | ABTS | 0.1 mg/mL | [2] |

| Compound A | DPPH | 0.081 mg/mL | [2] | |

| Naphthalimido & Phthalimido | Compound 2a | DPPH | 16.67 µM | [3] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of vanillin derivatives.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (vanillin derivative) in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group containing the solvent and DPPH solution, and a blank group with the solvent only.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

-

Antimicrobial Activity of Vanillin Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Vanillin derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives of vanillin, particularly those incorporating Schiff base moieties, have shown notable antibacterial effects.

| Derivative Type | Target Organism | Activity | Reference |

| Acetyl Vanillin Derivatives | Escherichia coli | Significant activity (compounds F & I) | [4] |

| Vanillin Hydroxamic Acid | Escherichia coli | MIC: 0.32 µg/ml | [5] |

| Vanillin Hydroxamic Acid | Staphylococcus aureus | MIC: 0.32 µg/ml | [5] |

Antifungal Activity

Several studies have highlighted the potential of vanillin derivatives as antifungal agents, with some compounds exhibiting broad-spectrum activity against plant and human pathogenic fungi.

| Derivative Type | Target Organism | EC50 (µg/mL) | Reference |

| Thiazole & Acylhydrazone | Botrytis cinerea | 1.07 (Compound 4a) | [6] |

| Thiazole & Acylhydrazone | Fusarium solani | 0.78 (Compound 4a) | [6] |

| Thiazole & Acylhydrazone | Magnaporthe grisea | 7.77 (Compound 4k) | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium to the mid-logarithmic phase of growth.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, prepare serial two-fold dilutions of the test compound in a suitable broth medium.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (inoculum without the test compound) and a negative control (broth medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

-

Anticancer Activity of Vanillin Derivatives

Preliminary research suggests that certain vanillin derivatives possess cytotoxic activity against cancer cell lines. This is a rapidly evolving area of research with significant therapeutic potential. While extensive quantitative data is still emerging, initial studies have identified promising lead compounds.

This compound Derivatives: A Frontier for Discovery

This compound, the symmetrical dimer of vanillin, can be synthesized through various enzymatic and chemical methods.[7] Its structure, featuring two vanillin units linked together, provides a unique platform for creating novel, symmetrical molecules with potentially enhanced biological activities. However, the current body of scientific literature is largely focused on the synthesis of this compound and its application in polymer science, with a notable absence of studies on the biological evaluation of its derivatives.[8] This represents a significant and exciting opportunity for future research in medicinal chemistry and drug discovery.

Conclusion and Future Directions

Novel derivatives of vanillin have demonstrated a wide spectrum of promising biological activities, including antioxidant, antimicrobial, and anticancer effects. The data presented in this guide underscores the potential of the vanillin scaffold in the development of new therapeutic agents. While the exploration of this compound derivatives is still in its infancy, the unique structural features of this symmetrical dimer make it a highly attractive target for future research. A systematic investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives could unlock a new class of potent and bio-based therapeutic compounds. Further studies should focus on elucidating the structure-activity relationships, mechanisms of action, and in vivo efficacy of these novel molecules.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The taste enhancer this compound: a review on sources and enzymatic generation (2015) | Ulrich Krings | 14 Citations [scispace.com]

- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antifungal activity of novel vanillin derivatives containing thiazole and acylhydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Performance of Divanillin-Based Epoxy Resin Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of divanillin-based epoxy resins for high-performance coatings. This document offers detailed experimental protocols, quantitative performance data, and a visual representation of the experimental workflow to guide researchers in the development of sustainable, bio-based coating materials.

Introduction

This compound, a derivative of the bio-based platform chemical vanillin, has emerged as a promising building block for the synthesis of sustainable epoxy resins. These resins offer a viable alternative to conventional bisphenol A (BPA)-based epoxies, addressing the growing demand for environmentally friendly materials with high-performance characteristics. This compound-based epoxy resins exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, including protective coatings. This document details the synthesis of this compound-based epoxy resins and their formulation into coatings, along with protocols for evaluating their performance.

Experimental Protocols

Synthesis of this compound from Vanillin

This protocol describes the oxidative coupling of vanillin to produce this compound.

Materials:

-

Vanillin

-

Sodium persulfate (Na₂S₂O₈)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Deionized water

Procedure:

-

Dissolve vanillin in hot deionized water (80-100 °C) in a reaction vessel equipped with a stirrer and a condenser.

-

In a separate container, prepare an aqueous solution of sodium persulfate and iron(II) sulfate heptahydrate.

-

Slowly add the sodium persulfate and iron(II) sulfate solution to the hot vanillin solution with vigorous stirring.

-

Maintain the reaction mixture at 80-100 °C for 30 minutes.[1]

-

Cool the reaction mixture to room temperature to allow the this compound to precipitate.

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven. A yield of approximately 87.5% can be expected.[1]

Synthesis of this compound-Based Epoxy Resin (DGE-DV)

This protocol details the glycidylation of this compound to form the diglycidyl ether of this compound (DGE-DV).

Materials:

-

This compound

-

Epichlorohydrin (bio-based, if available)

-

Sodium hydroxide (NaOH)

-

Inert solvent (e.g., toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve this compound in an excess of epichlorohydrin and an inert solvent.

-

Heat the mixture to the desired reaction temperature (typically 60-80 °C).

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours.

-

Maintain the reaction at the set temperature for an additional 2-3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer containing the epoxy resin from the aqueous layer.

-

Wash the organic layer multiple times with deionized water to remove residual sodium hydroxide and sodium chloride.

-

Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is the this compound-based epoxy resin (DGE-DV).

Curing of this compound-Based Epoxy Resin